![molecular formula C22H19N3O2 B2916032 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-phenylacetamide CAS No. 1286719-19-4](/img/structure/B2916032.png)
2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-phenylacetamide
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Overview
Description
2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-phenylacetamide, also known as BPPA, is a small molecular weight compound that has gained attention in recent years due to its potential applications in scientific research. BPPA is a heterocyclic compound with a pyrrolopyridine core structure and a phenylacetamide side chain. In
Scientific Research Applications
Nickel-Catalyzed Aminocarbonylation
A study by Wang et al. (2020) introduced a nickel-catalyzed formal aminocarbonylation of secondary benzyl chlorides with isocyanides to yield α-substituted phenylacetamide derivatives, overcoming challenges associated with steric hindrance. This method features wide functional group tolerance and highlights the utility of phenylacetamides in synthetic chemistry, potentially including derivatives like the queried compound (Wang et al., 2020).
ACAT Inhibition for Disease Treatment
Shibuya et al. (2018) discovered an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, highlighting the design and therapeutic potential of compounds with similar structures in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Synthesis of Diastereomerically Pure Pyrrolidin-2-ones
Galeazzi et al. (1996) discussed the synthesis of biologically active amino acids containing the pyrrolidine ring, through a convenient approach to diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones. This research offers insights into the synthesis of complex structures related to the queried compound (Galeazzi et al., 1996).
Photocyclization of β-Oxo-amides
Hasegawa et al. (1979) investigated the photocyclization of β-oxo-amides, including benzoylacetamide, to pyrrolidin-2-ones. This study may provide insights into the reactivity and synthetic pathways relevant to the production or modification of the compound (Hasegawa et al., 1979).
Pyrrolidine Analogues as Sialidase Inhibitors
Czollner et al. (1990) synthesized pyrrolidine derivatives as potential sialidase inhibitors, indicating the significance of pyrrolidine structures in developing inhibitors for enzymes like Vibrio cholerae sialidase (Czollner et al., 1990).
Mechanism of Action
Target of Action
The compound, also known as “2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-phenylacetamide” or “F3407-5080”, is a derivative of pyrrolopyrazine . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives can interact with various targets, leading to a wide range of biological activities . For instance, some pyrrolopyrazine derivatives have shown more activity on kinase inhibition , which could suggest a potential interaction with kinases.
Biochemical Pathways
These could potentially include pathways related to inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase signaling .
Result of Action
Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it can be inferred that the compound could have various effects at the molecular and cellular levels .
properties
IUPAC Name |
2-(1-benzyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c26-20(23-19-9-5-2-6-10-19)16-25-14-12-18-11-13-24(21(18)22(25)27)15-17-7-3-1-4-8-17/h1-14H,15-16H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIWGWLRYUYVLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C(=O)N(C=C3)CC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-phenylacetamide |
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